BenchChemオンラインストアへようこそ!

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Delta opioid receptor HIF prolyl hydroxylase Phospholipase D

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS free base: 23364-19-4) is a spirohydantoin compound characterized by a phenyl group at the N1 position of the hydantoin ring and a piperidine nitrogen at the 8-position. This compound serves as a versatile intermediate and core scaffold for medicinal chemistry programs targeting diverse biological pathways, including delta opioid receptors (DOR), hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3), phospholipase D (PLD), and indoleamine 2,3-dioxygenase (IDO/TDO).

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
Cat. No. B8176190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)NC(=O)N2C3=CC=CC=C3.Cl
InChIInChI=1S/C13H15N3O2.ClH/c17-11-13(6-8-14-9-7-13)16(12(18)15-11)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,17,18);1H
InChIKeyQKXWCVZNYDQGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride: A Core Scaffold for Multi-Target Drug Discovery


1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS free base: 23364-19-4) is a spirohydantoin compound characterized by a phenyl group at the N1 position of the hydantoin ring and a piperidine nitrogen at the 8-position . This compound serves as a versatile intermediate and core scaffold for medicinal chemistry programs targeting diverse biological pathways, including delta opioid receptors (DOR), hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3), phospholipase D (PLD), and indoleamine 2,3-dioxygenase (IDO/TDO) [1][2]. Its hydrochloride salt form enhances aqueous solubility and facilitates handling in parallel synthesis and high-throughput screening workflows .

Why 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride Cannot Be Substituted by Generic Spirohydantoins


Substituting the N1-phenyl-substituted spirohydantoin core with alternative spirocyclic analogs risks losing validated target engagement across multiple pharmacologically relevant targets. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has demonstrated distinct SAR profiles compared to related spirocyclic systems such as spirooxindoles and spiropiperidine-4-ones, with specific substitution at the N1 position critically influencing potency and selectivity [1]. For DOR agonism, the chemotype provides an alternative to the SNC80/BW373U86 scaffold with a differentiated signaling bias, while for HIF PHD inhibition, the spirohydantoin core was specifically optimized from an initial spiroindole hit to achieve pan-PHD inhibitory activity [2][3]. Generic replacement with non-phenyl-substituted or regioisomeric spirohydantoins would not preserve these structure-dependent pharmacological profiles.

Quantitative Evidence Guide: Differentiation of 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride Against Comparator Scaffolds


Scaffold Multiplexing: One Core, Multiple Validated Target Classes

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been independently validated as a productive core for developing potent ligands across at least four distinct target classes, a breadth of applications not demonstrated for closely related spiropiperidine-4-ones or spirooxindoles. In DOR agonism, the most potent derivative exhibited selectivity over 167 other GPCRs [1]. For HIF PHD inhibition, the spirohydantoin class achieved nanomolar pan-PHD inhibitory activity after SAR optimization from an initial spiroindole hit [2]. For PLD inhibition, dual PLD1/PLD2 inhibitor ML299 achieved IC50 values of 6 nM (PLD1) and 20 nM (PLD2) [3].

Delta opioid receptor HIF prolyl hydroxylase Phospholipase D Multi-target drug discovery

N1-Phenyl Substitution: A Critical Determinant of Target Engagement and SAR Expansion

The N1-phenyl group on the spirohydantoin core is not merely a synthetic handle but a pharmacophoric element that directly modulates target binding. In the DOR agonist series, N1-substituted derivatives (including phenyl) were essential for achieving submicromolar potency in cAMP reduction assays, whereas the unsubstituted 1,3,8-triazaspiro[4.5]decane-2,4-dione parent scaffold (CAS 78222-09-0) lacks reported DOR activity [1]. In the HIF PHD series, N1-aryl substitution was a key SAR vector during the optimization from the initial spiroindole hit to the spirohydantoin lead series [2]. The N1-phenyl compound thus provides a validated starting point that N1-H or N1-alkyl analogs cannot replicate.

Structure-activity relationship N1-substitution Opioid receptor Spirohydantoin

Biased DOR Agonism: Pharmacological Differentiation from the SNC80 Chemotype

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype provides a DOR agonist scaffold with a signaling bias profile distinct from the SNC80/BW373U86 chemotype that has dominated clinical DOR development. The most potent hit compound was selective for DOR over a panel of 167 other GPCRs and was slightly biased toward G-protein signaling, contrasting with SNC80 which is a highly efficacious β-arrestin recruiter [1]. This differentiation is mechanistically significant because β-arrestin recruitment has been correlated with pro-convulsant effects and rapid tachyphylaxis observed with SNC80-class DOR agonists [1]. The N1-phenyl-substituted scaffold thus provides a starting point for developing DOR agonists with potentially improved therapeutic windows.

Delta opioid receptor Biased agonism β-arrestin G-protein signaling

Hydrochloride Salt: Enhanced Aqueous Solubility and Handling for Screening Workflows

The hydrochloride salt form of 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione provides practical advantages over the free base (CAS 23364-19-4) for laboratory handling and biological assay preparation. The protonation of the piperidine nitrogen at the 8-position increases aqueous solubility, facilitating dissolution in assay-compatible buffers without the need for DMSO concentrations that may interfere with cellular assays . This is in contrast to the free base form, which requires storage at 2-8°C in sealed, dry conditions and may exhibit limited aqueous solubility . The hydrochloride salt thus enables more reproducible dose-response determinations in biochemical and cell-based screening campaigns.

Salt form Aqueous solubility High-throughput screening Formulation

Research and Industrial Application Scenarios for 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride


Delta Opioid Receptor Agonist Lead Optimization Programs

Use this compound as a starting scaffold for SAR expansion at the 8-position of the piperidine ring to develop novel DOR agonists with biased G-protein signaling. The N1-phenyl group provides the necessary pharmacophoric element for DOR engagement, while the free 8-position amine (as the hydrochloride salt) enables facile N-alkylation, N-arylation, or reductive amination to explore substituent effects on potency, selectivity, and signaling bias. The chemotype's documented selectivity over 167 GPCRs and anti-allodynic efficacy in the CFA inflammatory pain model support its use in analgesic drug discovery programs seeking alternatives to the SNC80 chemotype [1].

Multi-Target Screening Library Design

Incorporate this scaffold into diversity-oriented screening libraries targeting GPCRs, oxygen-sensing enzymes, and lipid signaling pathways. The demonstrated activity of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core across DOR [1], HIF PHD1-3 [2], and PLD1/2 [3] enables a single scaffold to serve as a productive starting point for multiple parallel drug discovery campaigns, maximizing the return on investment for compound acquisition and library synthesis [4].

HIF Prolyl Hydroxylase Inhibitor Development for Anemia

Employ this spirohydantoin as a core intermediate for synthesizing pan-PHD inhibitors. The N1-phenyl substitution provides a validated SAR vector for modulating PHD isoform selectivity, while the piperidine nitrogen at the 8-position allows for further diversification to optimize pharmacokinetic properties. The spirohydantoin class has demonstrated robust EPO upregulation in vivo across multiple preclinical species, supporting progression toward anemia treatment candidates [2].

Phospholipase D Inhibitor Synthesis for Cancer Biology

Utilize this compound as a starting material for synthesizing PLD1/PLD2 dual inhibitors or PLD2-selective inhibitors. The 1,3,8-triazaspiro[4.5]decane core has yielded ML298 (PLD2-selective, IC50 = 355 nM) and ML299 (dual PLD1/PLD2, PLD1 IC50 = 6 nM, PLD2 IC50 = 20 nM), both of which decreased invasive migration in U87-MG glioblastoma cells [3]. The N1-phenyl substitution provides a handle for further tuning PLD isoform selectivity.

Quote Request

Request a Quote for 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.